molecular formula C14H16F2N2O3 B2357403 N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide CAS No. 1280850-44-3

N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide

Cat. No. B2357403
CAS RN: 1280850-44-3
M. Wt: 298.29
InChI Key: WDRHVDGZXMUFTF-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation.

Scientific Research Applications

Catalytic Processes and Synthetic Methodologies

  • The study by Xu et al. (2018) discusses Rhodium(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides through C-H activation, highlighting the potential of N-methoxybenzamides in catalytic processes involving carbene precursors under acid-controlled conditions for chemodivergent cyclizations (Xu, Zheng, Yang, & Li, 2018).
  • Withey and Bajic (2015) describe an operationally simple synthesis approach for N,N-Diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent, underlining the effectiveness of modern, microscale reactions for educational purposes in organic chemistry (Withey & Bajic, 2015).

Chemical Properties and Applications

  • Haydon et al. (2010) explore the structure-activity relationships of alkyl derivatives of 3-Methoxybenzamide, identifying potent antistaphylococcal compounds with improved pharmaceutical properties, indicating the chemical's utility in creating antibacterial agents with enhanced drug-like characteristics (Haydon et al., 2010).
  • Yang et al. (2004) investigate the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, providing insights into the photochemical behaviors that are strongly influenced by the substituent in the N-aryl group, contributing to the understanding of charge transfer states (Yang, Liau, Wang, & Hwang, 2004).

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-3-(difluoromethoxy)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3/c1-4-14(2,8-17)18-12(19)9-5-6-10(20-3)11(7-9)21-13(15)16/h5-7,13H,4H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRHVDGZXMUFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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